C-Reactive Protein (CRP) 77-82 acetate is a peptide fragment derived from the human C-Reactive Protein, which is a significant biomarker for inflammation and cardiovascular diseases. This peptide consists of amino acids 77 to 82 of the full CRP molecule and has been studied for its biological activity, particularly in relation to immune responses. The CRP molecule itself is a pentameric protein that plays a crucial role in the body’s acute phase response to inflammation and infection.
C-Reactive Protein is primarily synthesized in the liver and secreted into the bloodstream in response to inflammatory cytokines, especially interleukin-6. The specific peptide fragment, CRP 77-82, can be synthesized through various biochemical methods or isolated from CRP through enzymatic digestion.
C-Reactive Protein belongs to the pentraxin family of proteins, characterized by their ability to bind phosphocholine and activate complement pathways. It is classified as an acute-phase reactant due to its rapid increase in concentration during inflammatory states.
The synthesis of C-Reactive Protein 77-82 acetate can be achieved through solid-phase peptide synthesis, a widely used technique in peptide chemistry. This method allows for the stepwise addition of amino acids to a growing chain, ensuring high purity and yield.
The synthesis process typically involves:
The molecular structure of C-Reactive Protein 77-82 consists of six amino acids with the sequence VGGSEI. This sequence is critical for its biological activity, particularly in modulating immune responses.
C-Reactive Protein 77-82 acetate can participate in various biochemical reactions:
The peptide can undergo modifications such as acetylation to enhance its stability and bioavailability in experimental applications.
C-Reactive Protein 77-82 acetate exerts its effects primarily through interaction with immune cells:
Research shows that exposure to C-Reactive Protein 77-82 results in significant reductions in neutrophil activation markers, indicating its role as an immunomodulatory agent .
Studies have shown that modifications such as acetylation enhance the stability and solubility of C-Reactive Protein 77-82 acetate, making it more suitable for research applications .
C-Reactive Protein 77-82 acetate has several scientific uses:
The CRP 77-82 acetate corresponds to the hexapeptide Val-Gly-Gly-Ser-Glu-Ile (VGGSEI), a proteolytic cleavage product derived from the β-sheet face of monomeric C-reactive protein (mCRP). This fragment retains significant bioactivity despite its small molecular weight (560.61 Da for free peptide; 620.66 Da for acetate salt) [5] [7] [8]. The primary sequence conservation across vertebrates underscores its functional importance, with the central Gly-Gly-Ser motif enabling conformational flexibility for receptor engagement. The terminal glutamate (Glu81) serves dual roles: its carboxylic acid group coordinates calcium ions, while its side chain participates in electrostatic interactions with phospholipid headgroups [8] [10].
The acetate formulation enhances aqueous solubility at physiological pH (pI ≈ 4.2) by protonating the glutamate carboxylate, thereby facilitating molecular interactions in inflammatory microenvironments. Biophysical studies reveal that the peptide adopts a twisted β-strand conformation when complexed with membranes, exposing hydrophobic residues (Val77, Ile82) for lipid raft insertion [1] [8]. This structural rearrangement is critical for its neutrophil-modulating functions, as alanine-scanning mutagenesis demonstrated 70% loss of bioactivity when Val77 or Ile82 were substituted [4].
Table 1: Structural Characteristics of CRP 77-82 Acetate
| Property | Specification | Functional Implication |
|---|---|---|
| Amino acid sequence | Val77-Gly-Gly-Ser-Glu-Ile82 | Core binding motif recognition |
| Molecular formula | C₂₅H₄₄N₆O₁₂ (acetate salt) | Enhanced solubility in aqueous buffers |
| Disulfide bonds | None (Cys absent) | Redox stability in inflammatory environments |
| Dominant secondary structure | Disordered in solution; β-strand when bound | Target-induced conformational specificity |
| Key functional residues | Glu81, Val77, Ile82 | Calcium coordination & membrane insertion |
CRP 77-82 acetate exhibits calcium-dependent ligand specificity through two distinct mechanisms: direct ion coordination via Glu81 and structural stabilization of adjacent phosphocholine (PC)-binding domains. The peptide's affinity for PC-containing membranes increases 8-fold in the presence of Ca²⁺ (Kd = 0.4 μM) compared to calcium-depleted conditions [2] [10]. This dependency arises from the EF-hand-like motif formed by Glu81 and backbone carbonyl oxygens, which chelates calcium with micromolar affinity (Kd ≈ 50–200 μM) [9].
The peptide’s binding partners diverge significantly from native pentameric CRP (pCRP). While pCRP recognizes C1q and Fcγ receptors, CRP 77-82 preferentially interacts with:
Calcium binding induces allosteric changes that expose the Gly-Gly-Ser motif, enabling interaction with neutrophil surface proteases. In vitro, calcium chelation abrogates 90% of the peptide’s ability to inhibit superoxide production (IC₅₀ = 50 μM with Ca²⁺ vs. >500 μM without) [4] [6]. This ion dependence creates a spatial restriction where bioactivity is limited to microenvironments with calcium flux, such as sites of platelet activation or microbial invasion.
Table 2: Calcium-Dependent Binding Partners of CRP 77-82
| Target Class | Affinity (Kd) | Calcium Effect | Functional Outcome |
|---|---|---|---|
| Phosphatidylcholine | 0.4 μM | 8-fold affinity increase | Membrane insertion stabilization |
| CD16 (FcγRIII) | 2.1 μM | Induces target conformational change | Neutrophil adhesion reduction |
| Complement factor H | 5.8 μM | Facilitates ternary complex formation | Complement cascade inhibition |
| Neutrophil elastase | 12.3 μM | Protects peptide from proteolysis | Bioactivity half-life extension |
The generation of CRP 77-82 is governed by multi-tiered regulatory mechanisms:
Genetic determinants: Single nucleotide polymorphisms (SNPs) in the CRP gene promoter (e.g., rs1205, rs3093068) alter baseline CRP expression by 30–300%, directly influencing substrate availability for proteolytic cleavage [3] [9]. The CRP locus at chromosome 1q23.2 contains a 278-nucleotide intron with GT repeats that modulate mRNA stability. Haplotype studies reveal that the A allele of rs2794520 associates with 45% higher fragment concentrations in inflammatory conditions [3].
Epigenetic control: Hypomethylation of CpG islands in the CRP promoter (particularly site cg10636246) correlates with 18-fold increased CRP transcription during inflammation. Global LINE-1 hypomethylation in leukocytes parallels elevated CRP 77-82 levels (r = -0.54, p = 0.001) [3]. Histone modifications are equally pivotal: H3K27 acetylation at enhancer sites recruits interleukin-6 (IL-6)-activated STAT3, amplifying CRP transcription 120-fold during acute phase response [9].
Post-translational regulation: Neutrophil membrane proteases (elastase, proteinase-3) cleave mCRP between Arg76-Val77 to generate the 77-82 fragment. This proteolysis is potentiated by:
Table 3: Regulatory Mechanisms Influencing CRP 77-82 Generation
| Regulatory Layer | Key Element | Effect on CRP 77-82 | Mechanistic Insight |
|---|---|---|---|
| Genetic | rs1205 (promoter SNP) | ↑ 45% in minor allele carriers | Enhanced IL-6 responsiveness |
| Epigenetic | cg10636246 methylation loss | ↑ 18-fold fragment concentration | Chromatin relaxation facilitating transcription |
| Post-translational | Neutrophil elastase activity | Direct generation from mCRP | Site-specific proteolysis at Arg76-Val77 bond |
| Microenvironmental | Local calcium concentration | ↑ Proteolytic efficiency 3.5-fold | Calcium-induced conformational exposure of cleavage site |
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2